![molecular formula C13H10N2S B14699410 4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole CAS No. 24445-02-1](/img/structure/B14699410.png)
4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1H-1benzothiolo[3,2-g]indazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-1benzothiolo[3,2-g]indazole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminobenzothiophene and hydrazine derivatives under acidic conditions to form the indazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1H-1benzothiolo[3,2-g]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen groups.
Applications De Recherche Scientifique
4,5-Dihydro-1H-1benzothiolo[3,2-g]indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4,5-dihydro-1H-1benzothiolo[3,2-g]indazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: A parent compound with a similar core structure but lacking the sulfur atom.
Benzothiophene: Contains a sulfur atom within a benzene ring but lacks the indazole structure.
Benzimidazole: Similar to indazole but with two nitrogen atoms in the ring.
Uniqueness
4,5-Dihydro-1H-1benzothiolo[3,2-g]indazole is unique due to the presence of both sulfur and nitrogen atoms within its structure, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
24445-02-1 |
|---|---|
Formule moléculaire |
C13H10N2S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole |
InChI |
InChI=1S/C13H10N2S/c1-2-4-11-9(3-1)10-6-5-8-7-14-15-12(8)13(10)16-11/h1-4,7H,5-6H2,(H,14,15) |
Clé InChI |
YAGVLHVZBNPOJD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C1C=NN3)SC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


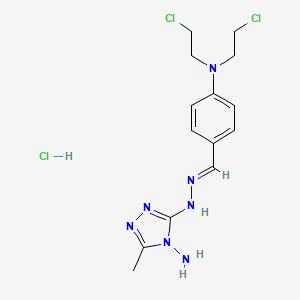
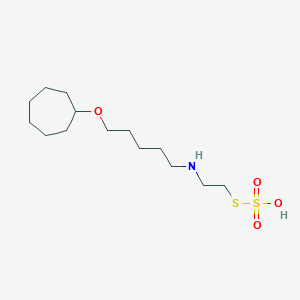

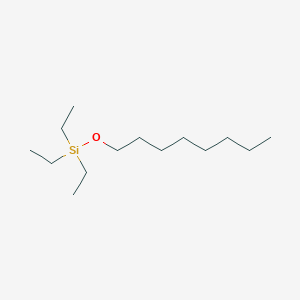

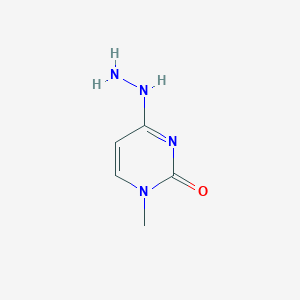
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
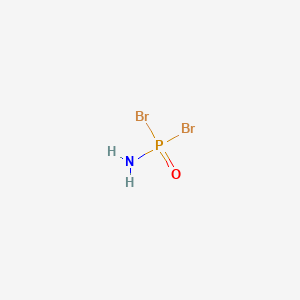
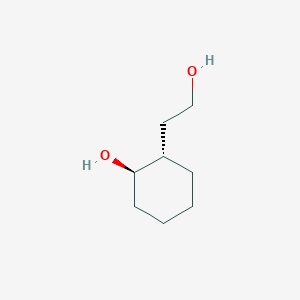

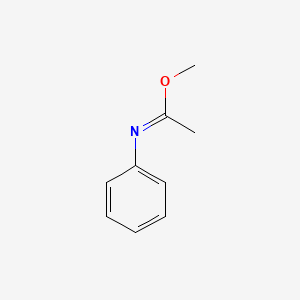

![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
